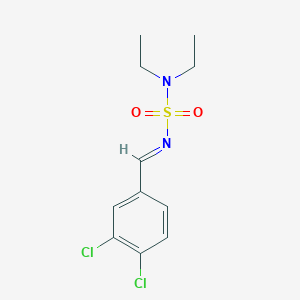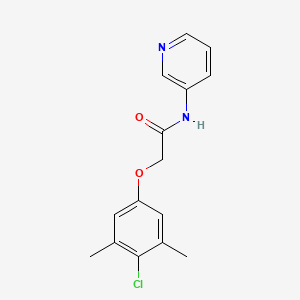
2-(4-chloro-3,5-dimethylphenoxy)-N-3-pyridinylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-3-pyridinylacetamide, also known as pyridaben, is a pesticide that belongs to the class of pyridinecarboxamides. It was first introduced in 1995 and has since been widely used in agriculture due to its broad-spectrum insecticidal activity against various pests. Pyridaben is known for its unique mode of action, which targets the mitochondrial complex I of insect cells, leading to the disruption of energy production and eventual death of the pest.
Mécanisme D'action
Pyridaben's mode of action involves the inhibition of the mitochondrial complex I of insect cells. This leads to the disruption of energy production, which eventually results in the death of the pest. The exact mechanism of this inhibition is not fully understood, but it is thought to involve the binding of 2-(4-chloro-3,5-dimethylphenoxy)-N-3-pyridinylacetamide to a specific site on the complex I enzyme.
Biochemical and Physiological Effects
Pyridaben has been shown to have a low toxicity to mammals and birds, with no significant effects on their health or reproduction. However, it can be toxic to aquatic organisms, and caution should be taken when using it near water bodies. Pyridaben has also been shown to have no significant effects on soil microorganisms, indicating that it is relatively safe for soil ecosystems.
Avantages Et Limitations Des Expériences En Laboratoire
Pyridaben has several advantages for use in lab experiments. It is easy to synthesize and has a high yield, making it readily available for research purposes. It is also highly effective against a wide range of pests, making it a useful tool for studying insect physiology and behavior. However, 2-(4-chloro-3,5-dimethylphenoxy)-N-3-pyridinylacetamide's mode of action is not fully understood, and this can limit its use in some research applications.
Orientations Futures
There are several future directions for 2-(4-chloro-3,5-dimethylphenoxy)-N-3-pyridinylacetamide research. One area of interest is the development of new formulations that are more effective and have a lower environmental impact. Another area of research is the study of 2-(4-chloro-3,5-dimethylphenoxy)-N-3-pyridinylacetamide's mode of action, which could lead to the discovery of new insecticides with similar mechanisms. Additionally, there is a need for more research on the potential effects of 2-(4-chloro-3,5-dimethylphenoxy)-N-3-pyridinylacetamide on non-target organisms, especially in aquatic ecosystems. Finally, the development of new methods for the synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-3-pyridinylacetamide could lead to more efficient and cost-effective production of this important pesticide.
Conclusion
In conclusion, 2-(4-chloro-3,5-dimethylphenoxy)-N-3-pyridinylacetamide is an important pesticide that has been widely used in agriculture for over two decades. Its unique mode of action and broad-spectrum activity make it an effective tool for controlling a wide range of pests. Pyridaben has several advantages for use in lab experiments, but its mode of action is not fully understood, and caution should be taken when using it near water bodies. There are several future directions for 2-(4-chloro-3,5-dimethylphenoxy)-N-3-pyridinylacetamide research, including the development of new formulations and the study of its mode of action.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-3-pyridinylacetamide involves the reaction of 2-(4-chloro-3,5-dimethylphenoxy)acetic acid with 3-aminopyridine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then treated with acetic anhydride to form the final compound, 2-(4-chloro-3,5-dimethylphenoxy)-N-3-pyridinylacetamide. The yield of 2-(4-chloro-3,5-dimethylphenoxy)-N-3-pyridinylacetamide synthesis is typically high, and the process is relatively straightforward.
Applications De Recherche Scientifique
Pyridaben has been extensively studied for its insecticidal activity against a wide range of pests, including mites, aphids, thrips, and whiteflies. It has been shown to be highly effective in controlling these pests, with low toxicity to non-target organisms. Pyridaben has also been studied for its potential use in the control of insecticide-resistant pests, as it has a unique mode of action that is not affected by common resistance mechanisms.
Propriétés
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-6-13(7-11(2)15(10)16)20-9-14(19)18-12-4-3-5-17-8-12/h3-8H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPPGUZDBVAOOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

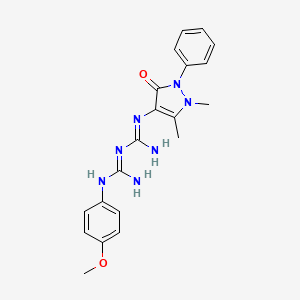
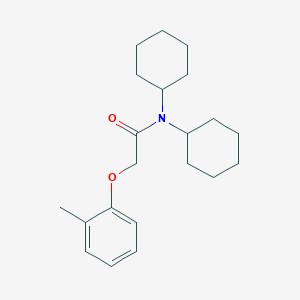

![4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine](/img/structure/B5791225.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5791231.png)

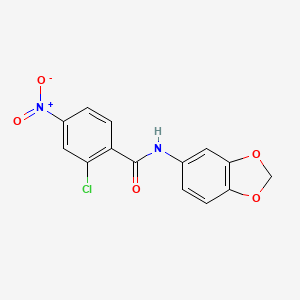
![N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}benzamide](/img/structure/B5791253.png)
![N-methyl-3-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine](/img/structure/B5791276.png)
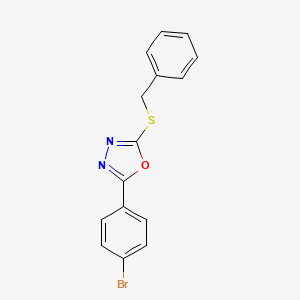
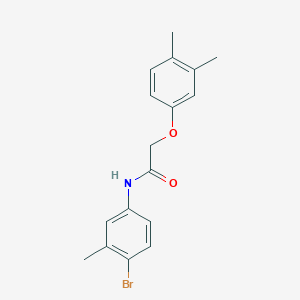
![N-(4-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5791291.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-3,7-dimethylquinoline](/img/structure/B5791296.png)
